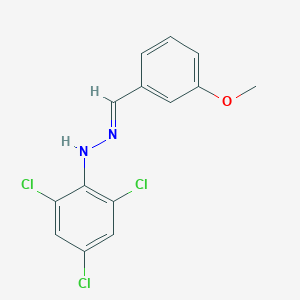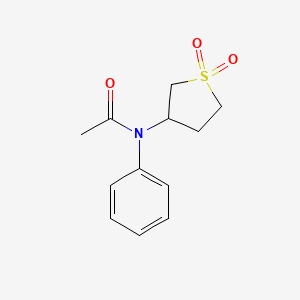![molecular formula C16H17ClN4OS B3874011 N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B3874011.png)
N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide
Vue d'ensemble
Description
N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide, also known as CDP-323, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. CDP-323 has shown promising results in preclinical studies, and its mechanism of action suggests that it may be effective in reducing inflammation and suppressing the immune response.
Mécanisme D'action
N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide works by inhibiting the activity of a protein called JAK3, which is involved in the signaling pathway that leads to the production of pro-inflammatory cytokines. By inhibiting JAK3, N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide can reduce the production of these cytokines and thus reduce inflammation.
Biochemical and Physiological Effects:
N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has been shown to have a number of biochemical and physiological effects in preclinical studies. These include a reduction in the production of pro-inflammatory cytokines, a decrease in the number of activated T-cells, and a reduction in the number of inflammatory cells in affected tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide is its specificity for JAK3. This means that it is less likely to have off-target effects on other signaling pathways. However, one limitation of N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide is that it may not be effective in all patients with autoimmune diseases, as the underlying mechanisms of these diseases can be complex and multifactorial.
Orientations Futures
There are several potential future directions for research on N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide. These include:
1. Clinical trials: N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has shown promising results in preclinical studies, and it will be important to test its efficacy and safety in clinical trials.
2. Combination therapies: N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide may be effective in combination with other drugs that target different aspects of the immune response.
3. New indications: N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide may be effective in other autoimmune diseases beyond rheumatoid arthritis and multiple sclerosis.
4. Alternative delivery methods: N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide is currently administered via injection, but alternative delivery methods such as oral formulations may be developed in the future.
In conclusion, N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide is a promising small molecule inhibitor that has shown efficacy in preclinical studies of autoimmune diseases. Its mechanism of action and biochemical effects suggest that it may be effective in reducing inflammation and suppressing the immune response. Further research is needed to determine its efficacy and safety in clinical trials and to explore its potential in other indications and in combination therapies.
Applications De Recherche Scientifique
N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has been extensively studied in preclinical models of autoimmune diseases. In these studies, N'-(2-chlorobenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide has been shown to reduce inflammation and suppress the immune response. The molecule has also been tested in vitro and has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Propriétés
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-10-8-11(2)20-16(19-10)23-12(3)15(22)21-18-9-13-6-4-5-7-14(13)17/h4-9,12H,1-3H3,(H,21,22)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBHCRPVKDLDRP-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NN=CC2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)N/N=C/C2=CC=CC=C2Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(2,5-dichlorophenyl)amino]carbonyl}-4-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B3873936.png)
![ethyl 4-{4-[4-(benzyloxy)-3-methoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B3873938.png)
![17-allyl-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3873940.png)
![2,4-dichloro-5-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B3873949.png)
![3-{[(2-methoxyphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3873961.png)
![1-[3-(4-methoxyphenyl)acryloyl]-1H-1,2,3-benzotriazole](/img/structure/B3873962.png)

![N'-[1-(4-fluorophenyl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3873968.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-1-methyl-2-oxoethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873973.png)


![ethyl 3-[5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-butenoate](/img/structure/B3873992.png)
![1-(4-methylphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3873995.png)
